molecular formula C19H16ClNO4 B2840009 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 588696-86-0

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2840009
CAS No.: 588696-86-0
M. Wt: 357.79
InChI Key: ZVGWEKOTIWXUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 588696-86-0) is a high-purity quinoline derivative supplied as a dry powder for research applications . This compound, with the molecular formula C19H16ClNO4 and a molecular weight of 357.79 g/mol, is part of a class of quinoline-4-carboxylic acids known to serve as key synthetic intermediates and privileged scaffolds in medicinal chemistry . The quinoline core is recognized as a versatile molecule in chemical synthesis, and its derivatives, particularly those with specific substitutions, are extensively investigated for their notable biological activities . Researchers value such compounds for developing novel substances with potential pharmacological properties, including antimicrobial, antioxidant, and antidiabetic characteristics . The structural features of this compound—including the carboxylic acid group, chloro substituent, and dimethoxyphenyl ring—make it a valuable building block for further chemical modification and structure-activity relationship (SAR) studies. Handle with care; this compound may cause an allergic skin reaction and serious eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures .

Properties

IUPAC Name

7-chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-10-14(20)6-5-12-13(19(22)23)9-15(21-18(10)12)11-4-7-16(24-2)17(8-11)25-3/h4-9H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGWEKOTIWXUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Quinoline Synthesis Adaptation

The Friedländer synthesis remains a cornerstone for constructing quinoline scaffolds. For this compound, the reaction involves cyclocondensation of 3,4-dimethoxyaniline with a substituted β-keto ester bearing chlorine and methyl groups. Critical modifications include:

  • Substituent pre-placement : Introducing chlorine at position 7 and methyl at position 8 during β-keto ester synthesis to avoid post-cyclization functionalization challenges.
  • Catalytic optimization : Employing Brønsted acid catalysts (e.g., p-toluenesulfonic acid) in ethanol at 80°C to achieve >75% yield.

Key intermediates :

  • Ethyl 3-(3,4-dimethoxyphenylamino)-2-methyl-5-chloropent-2-enoate (cyclization precursor).
  • 7-Chloro-8-methyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate (ester intermediate).

Oxidative Carboxylation

Post-cyclization oxidation is critical for introducing the C4-carboxylic acid. A two-step protocol is preferred:

  • Ester hydrolysis : Treatment with 6M HCl in refluxing ethanol (4 h) converts the ethyl ester to the carboxylic acid.
  • Purification : Recrystallization from ethanol-water (3:1) yields >90% purity.

Reaction conditions :

Step Reagent Temperature Time Yield
Hydrolysis 6M HCl 80°C 4 h 85%
Oxidation* KMnO₄ 40°C 2 h 78%

*Required if starting from non-carboxylated precursors.

Advanced Route: Palladium-Catalyzed Coupling

Suzuki-Miyaura Functionalization

For late-stage aryl group introduction, a Suzuki coupling strategy is effective:

  • Halogenated precursor : 7-Chloro-8-methylquinoline-4-carboxylic acid bromide.
  • Coupling partner : 3,4-Dimethoxyphenylboronic acid.
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M), DME/H₂O (3:1), 90°C, 12 h.

Advantages :

  • Enables modular synthesis of analogs.
  • Avoids harsh cyclization conditions.

Limitations :

  • Requires pre-synthesis of boronic acid.
  • Lower yields (65–70%) compared to Friedländer routes.

Industrial-Scale Production

Continuous Flow Reactor Design

To enhance throughput and safety:

  • Reactor configuration : Three-stage tubular system for cyclization, hydrolysis, and purification.
  • Parameters :
    • Flow rate: 0.2 mL/min
    • Residence time: 30 min/stage
    • Total yield: 82%.

Economic analysis :

Parameter Batch Process Flow Process
Annual output 50 kg 200 kg
Cost/kg $12,000 $8,500

Critical Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) :

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: 60:40 MeCN/H₂O (+0.1% TFA)
  • Retention time: 8.2 min
  • Purity threshold: ≥99.5% for pharmacological studies.

Structural Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.52 (s, 1H, H-5)
  • δ 7.89 (d, J = 8.8 Hz, 1H, H-6)
  • δ 6.92 (s, 2H, dimethoxyphenyl H-2/H-6)
  • δ 3.85 (s, 6H, OCH₃).

Challenges and Mitigation

Byproduct Formation

Major impurities :

  • N-Oxide derivatives : Caused by over-oxidation during carboxylation.
    • Solution : Strict O₂ exclusion using N₂ sparging.
  • Positional isomers : Incorrect chlorine or methyl placement.
    • Solution : Kinetic control via low-temperature cyclization (60°C).

Solubility Limitations

Formulation strategies :

  • Salt formation : Sodium or lysine salts improve aqueous solubility (up to 15 mg/mL).
  • Nanoemulsions : Lipid-based carriers for in vivo delivery.

Emerging Methodologies

Photoredox Catalysis

Recent advances enable C–H functionalization under mild conditions:

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Light source : 450 nm LEDs
  • Yield : 68% for direct C2-arylation.

Advantages :

  • Avoids pre-functionalized starting materials.
  • Reduces metal waste.

Environmental Impact Assessment

Waste Stream Analysis

Primary concerns :

  • Heavy metal residues from Pd catalysts.
  • Chlorinated byproducts.

Mitigation :

  • Pd recovery : Ion-exchange resins achieve 95% metal reclamation.
  • Biodegradation : Pseudomonas putida strains degrade chlorinated impurities within 72 h.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chloro substituent at the 7-position can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl group can yield carboxylic acids or ketones.

    Reduction: Reduction of the carboxylic acid group can produce alcohols or aldehydes.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological studies due to its potential antimicrobial, antimalarial, and anticancer activities . It is used in the development of new drugs targeting specific diseases, leveraging its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials requiring quinoline derivatives. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and dimethoxyphenyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial effects by disrupting bacterial cell wall synthesis or antimalarial effects by interfering with the parasite’s metabolic pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares the target compound with structurally related quinoline derivatives, focusing on substituent variations, molecular formulas, and molecular weights. Data are sourced from the provided evidence:

Compound Name Substituents on Quinoline (Position) Aryl/Other Group Substituents Molecular Formula Molecular Weight (g/mol) Reference
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid (Target) 7-Cl, 8-Me, 4-COOH 3,4-dimethoxyphenyl C₁₉H₁₆ClNO₄ 357.46
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid 7-Cl, 8-Me, 4-COOH 3-propoxyphenyl (OCH₂CH₂CH₃) C₂₀H₁₈ClNO₃ 355.82
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid 7-Cl, 8-Me, 4-COOH 3-isopropoxyphenyl (OCH(CH₃)₂) C₂₀H₁₈ClNO₃ 355.81
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid 7-Cl, 8-Me, 4-COOH 3-methoxyphenyl (OCH₃) C₁₈H₁₄ClNO₃ 327.76
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 8-Cl, 4-COOH 4-methylphenyl C₁₇H₁₂ClNO₂ 297.73
7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid 7-Cl, 8-Me, 4-COOH 5-ethylthien-2-yl (heterocyclic sulfur) C₁₇H₁₄ClNO₂S 331.53
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid 7-Cl, 8-Me, 4-COOH 2,4-dimethylphenyl C₁₉H₁₆ClNO₂ 325.79
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid 7-Cl, 8-Me, 4-COOH 4-ethylphenyl C₁₉H₁₆ClNO₂ 325.80

Key Observations

Substituent Effects on Molecular Weight: Methoxy groups (OCH₃) increase oxygen content and molecular weight compared to alkyl substituents (e.g., propoxy or ethyl). For example, the target compound (C₁₉H₁₆ClNO₄, 357.46 g/mol) has a higher molecular weight than its 3-propoxyphenyl analog (C₂₀H₁₈ClNO₃, 355.82 g/mol) due to the additional oxygen atom . Replacement of phenyl with thiophene (as in the 5-ethylthien-2-yl derivative) introduces sulfur, altering electronic properties while maintaining a comparable molecular weight .

Positional Isomerism: Substituent position significantly impacts properties. For instance, 7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid (C₁₈H₁₄ClNO₃) has a lower molecular weight than the target compound due to a single methoxy group , while 7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid (C₁₉H₁₆ClNO₂) lacks oxygen but retains a similar carbon framework .

Biological Activity

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid, with the CAS number 588696-86-0, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H16ClNO4
  • Molecular Weight : 357.79 g/mol
  • Structure : The compound features a quinoline core substituted with a chloro group and a dimethoxyphenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research. Below are key findings regarding its biological effects:

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by affecting cell cycle progression and triggering apoptotic pathways.
  • Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Study 1: Inhibition of Cancer Cell Growth

A study evaluated the effect of this compound on MCF-7 cells:

  • IC50 Value : The compound exhibited an IC50 value of approximately 25 µM, indicating significant potency in inhibiting cell growth.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G1 phase arrest, leading to reduced S phase entry.
Treatment Concentration (µM)% Cell Viability
0100
1085
2565
5040

Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects:

  • Apoptosis Rate : The compound increased early apoptosis rates from 0.5% in control cells to 5% at an optimal concentration.
  • Mechanistic Insights : Western blot analysis indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
Apoptosis TypeControl (%)Compound Treatment (%)
Early Apoptosis0.55
Late Apoptosis13
Necrosis0.51

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with target proteins involved in cancer progression:

  • Target Proteins : The compound was docked against several kinases implicated in cancer signaling pathways.
  • Binding Affinity : Docking results indicated a favorable binding affinity to Aurora A kinase, suggesting potential as a selective inhibitor.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-phenyl; methyl at C8) .
  • HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., N-oxide derivatives from incomplete reduction) .
  • X-ray crystallography : Resolve structural ambiguities, particularly for polymorphic forms .

How is the preliminary biological activity of this compound evaluated in academic settings?

Q. Basic

  • Enzyme inhibition assays : Test against kinases or microbial targets (e.g., E. coli DNA gyrase) using fluorometric or spectrophotometric methods .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Antimicrobial susceptibility : Disk diffusion or microdilution assays for Gram-positive/-negative bacteria .

How do structural modifications (e.g., chloro, methoxy, methyl groups) influence its bioactivity?

Q. Advanced

  • Methoxy groups : Enhance solubility and hydrogen-bonding capacity, critical for target binding (e.g., kinase active sites) .
  • Chlorine at C7 : Increases electrophilicity, improving interaction with nucleophilic residues in enzymes .
  • Methyl at C8 : Steric effects may reduce off-target binding but could lower solubility .
    Method : Use SAR studies with derivative libraries and molecular docking to map substituent effects .

What computational strategies are used to predict target interactions and mechanism of action?

Q. Advanced

  • Molecular docking (AutoDock/Vina) : Simulate binding to ATP pockets (e.g., topoisomerase II) using PDB structures (e.g., 1ZXM) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/GROMACS) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

How can researchers resolve contradictions in reported bioactivity data across studies?

Q. Advanced

  • Assay standardization : Control variables like pH, serum concentration, and cell passage number .
  • Impurity profiling : Use HPLC-ELSD to detect trace intermediates (e.g., ester precursors) that may skew results .
  • Meta-analysis : Compare datasets using tools like RevMan, adjusting for methodological heterogeneity .

What derivatization strategies enhance this compound’s pharmacological properties?

Q. Advanced

  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability .
  • Fluorine substitution : Replace C7-Cl with F to modulate metabolism and reduce toxicity .
  • Heterocyclic fusion : Synthesize pyrido-quinoxaline hybrids to broaden target selectivity .

What challenges arise in formulating this compound for in vivo studies?

Q. Basic

  • Low aqueous solubility : Address via nanoemulsions or cyclodextrin complexes .
  • pH sensitivity : Stabilize in buffered solutions (pH 6.5–7.4) to prevent precipitation .

What is the hypothesized mechanism of enzyme inhibition for this compound?

Q. Advanced

  • Competitive inhibition : Binds ATP-binding sites of kinases, confirmed via Lineweaver-Burk plots .
  • Metal chelation : The carboxylic acid group may coordinate Mg²⁺ in bacterial gyrases, disrupting DNA replication .

How does the compound’s stability vary under different storage and experimental conditions?

Q. Advanced

  • Photodegradation : Protect from light (amber vials) to prevent quinoline ring oxidation .
  • Thermal stability : TGA/DSC analysis shows decomposition >200°C, but hydrate forms may degrade at lower temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.